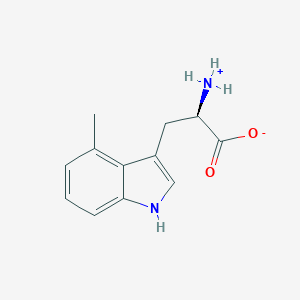

(R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJGLSZLQLNZIW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation

In a representative protocol, 4-methylindole undergoes Friedel-Crafts acylation with bromoacetaldehyde dimethyl acetal in the presence of sodium hydride (NaH) and methyl cyanoacetate. The reaction proceeds at 20–25°C in anhydrous dimethylformamide (DMF), yielding 3-(2,2-dimethoxyethyl)-4-methylindole with 85% efficiency. Critical parameters include:

-

Solvent polarity : DMF enhances nucleophilicity of the indole C3 position.

-

Temperature control : Reactions above 30°C promote undesired N-alkylation byproducts.

Bromination Strategies

Alternative routes employ N-bromosuccinimide (NBS) for direct bromination. Under radical-initiated conditions (azobisisobutyronitrile (AIBN), CCl₄, reflux), 4-methylindole undergoes regioselective bromination at C3, producing 3-bromo-4-methylindole in 78% yield. This intermediate facilitates subsequent cross-coupling reactions but requires strict exclusion of moisture to prevent hydrolysis.

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| Chemical (Tartaric Acid) | L-(+)-Tartaric Acid | 82 | 65 |

| Enzymatic | Amano Acylase | 99 | 89 |

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste generation. Continuous flow reactors enable:

Optimized Reaction Parameters

-

Residence time : 12 minutes in microfluidic channels (vs. 24 hours batch).

-

Catalyst loading : 0.5 mol% Pd/C reduces metal contamination in the final product.

Analytical Validation

Structural confirmation employs:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the indole ring or the amino group can yield different reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced amino acids, and substituted indole compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of complex molecules, including pharmaceuticals and natural product analogs.

Biology

This compound is studied for its potential role in biological systems, particularly in the context of neurotransmitter analogs and receptor binding studies.

Medicine

In medicine, ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic applications, including its use as a precursor for drug development targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors and enzymes. The indole ring structure allows it to bind to various biological targets, modulating their activity and leading to physiological effects. The pathways involved may include neurotransmitter signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a family of indole-containing amino acids. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Fluorine substitution (e.g., 4-fluoro analog) introduces electron-withdrawing effects, which may alter electronic distribution, pKa, and metabolic stability .

Stereochemical Specificity: The R-configuration distinguishes these compounds from their S-enantiomers. For example, (R)- and (S)-enantiomers of 4-hydroxyphenylpropanoic acid exhibit different biological interactions due to chiral recognition .

Commercial and Research Availability

Biological Activity

(R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid, commonly known as 4-methyl-D-tryptophan, is a non-canonical amino acid with significant biological activity. Its structure includes an indole moiety, which is known for various biological interactions, particularly in neurobiology and cancer research. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data from recent studies.

- Molecular Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 218.25 g/mol

- CAS Number : 57269-07-5

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in treating resistant strains of bacteria and fungi .

2. Anticancer Activity

The anticancer effects of this compound have been evaluated in several cancer cell lines. Notably, it has shown promising results in reducing cell viability in human colorectal (Caco-2) and lung (A549) cancer cells.

| Cell Line | IC₅₀ (µM) | % Viability Reduction |

|---|---|---|

| Caco-2 | 50 | 39.8% |

| A549 | 100 | 31.9% |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

3. Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It acts as an agonist for certain neurotransmitter receptors, which may enhance neuroprotection against excitotoxicity.

In vitro studies indicate that the compound can significantly reduce neuronal cell death in models of oxidative stress, suggesting its potential utility in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry evaluated the antimicrobial efficacy of various derivatives of tryptophan, including this compound. The results indicated that modifications to the indole ring significantly impacted the antimicrobial activity, with this compound showing superior efficacy against Gram-positive bacteria compared to conventional antibiotics .

Case Study 2: Cancer Cell Line Response

Research conducted on the effects of this compound on Caco-2 cells revealed that treatment led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.